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Introduction

Hdac-IN-84 (also reported as compound 4d) is a potent, novel histone deacetylase (HDAC)
inhibitor belonging to the pentyloxyamide-based class of compounds.[1] It exhibits nanomolar
inhibitory activity against Class | and Class IIb HDAC enzymes, demonstrating a promising
profile for modulating biological processes governed by histone acetylation.[1] While initial
research has focused on its potent anti-leukemic properties, its specific HDAC inhibition profile
suggests significant potential for its application in broader immunology research.[1][2] This
document provides a comprehensive technical overview of Hdac-IN-84, including its
mechanism of action, quantitative data, potential immunological applications, and relevant
experimental protocols.

Core Mechanism of Action

Histone deacetylases (HDACS) are critical enzymes that remove acetyl groups from lysine
residues on both histone and non-histone proteins. This deacetylation generally leads to
chromatin condensation and transcriptional repression.[3] By inhibiting HDACs, Hdac-IN-84
increases the acetylation of these proteins, leading to a more open chromatin structure and
altered gene expression.[1] This modulation of transcription can profoundly impact cellular
processes such as cell cycle progression, apoptosis, and differentiation.[1][2]
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Beyond histones, numerous proteins involved in immune signaling are regulated by acetylation,
including transcription factors like NF-kB and STATs, making HDAC inhibitors like Hdac-IN-84
valuable tools for studying and modulating immune responses. Hdac-IN-84's potent inhibition
of Class | HDACs (HDAC1, 2, and 3) and the Class lIb HDACG6 suggests it can influence a wide
array of immune cell functions.

Quantitative Data

The following tables summarize the known quantitative data for Hdac-IN-84.

Table 1: In Vitro HDAC Isoform Inhibitory Activity

This table presents the half-maximal inhibitory concentrations (ICso) of Hdac-IN-84 against a
panel of recombinant human HDAC enzymes. The data highlights its potent activity against
Class | HDACs and HDACS.

HDAC Isoform ICs0 (M) ICs0 (NM)
HDAC1 0.0045 4.5
HDAC2 0.015 15
HDAC3 0.013 13
HDAC4 >100 >100,000
HDACG6 0.038 38
HDACS 5.8 5,800
HDAC11 26 26,000

Data sourced from
MedChemExpress.[2][4][5][6]

[7]

Table 2: In Vitro Anti-proliferative Activity in Leukemia
Cell Lines

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b15583089?utm_src=pdf-body
https://www.benchchem.com/product/b15583089?utm_src=pdf-body
https://www.benchchem.com/product/b15583089?utm_src=pdf-body
https://www.benchchem.com/product/b15583089?utm_src=pdf-body
https://www.jstage.jst.go.jp/article/cpb/68/7/68_c20-00206/_html/-char/ja
https://docserv.uni-duesseldorf.de/servlets/DocumentServlet?id=44130
https://www.medchemexpress.com/search.html?q=HDAC3&ft=&fa=&fp=
https://www.medchemexpress.com/hdac-in-84.html
https://www.medchemexpress.com/search.html?q=HDAC11&ft=&fa=&fp=
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This table shows the potent anti-proliferative effects of Hdac-IN-84 on various human and
murine leukemia cell lines after 72 hours of treatment.

Cell Line Description ICs0 (M)
Human promyelocytic

HL-60 _p i 76.8
leukemia

Human T-cell acute
HPB-ALL _ _ 110.6
lymphoblastic leukemia

Human chronic myelogenous
K-562 _ 180.8
leukemia

Human acute monocytic
MV4-11 ) 36
leukemia

C1498 Murine myeloid leukemia 425

Data sourced from
MedChemExpress.[2][6]

Table 3: In Vivo Pharmacokinetic Parameters

This table outlines the basic pharmacokinetic profile of Hdac-IN-84 in C57BL/6 mice following a
single intraperitoneal (i.p.) injection.

Parameter Value

Dosing Route Intraperitoneal (i.p.)
Dose 10 mg/kg
Elimination Half-life (t¥2) 0.35 hours

Plasma Protein Binding ~99.0%

Data sourced from MedChemExpress.[2][6]

Signaling Pathways and Immunological Implications
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Based on its HDAC inhibition profile, Hdac-IN-84 is predicted to modulate key immune
signaling pathways. While direct studies on Hdac-IN-84's immunological effects are pending,
its mechanism allows for informed hypotheses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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